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Compound of Interest

Compound Name: (4-Butyrylphenyl)boronic acid

Cat. No.: B1289918

An In-Depth Technical Guide to (4-Butyrylphenyl)boronic Acid: Properties, Synthesis, and
Applications in Modern Chemistry

Introduction: A Versatile Bifunctional Building Block

(4-Butyrylphenyl)boronic acid, also known as (4-butanoylphenyl)boronic acid, is a
specialized organic compound that serves as a valuable building block for researchers in
synthetic chemistry, materials science, and particularly, drug discovery. Its unique structure
incorporates two highly versatile functional groups on a phenyl scaffold: a boronic acid and a
butyryl ketone.

The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-
carbon bond formation.[1] The ketone group, on the other hand, provides a reactive handle for
a wide array of subsequent chemical transformations, such as reduction, olefination, or
reductive amination. This bifunctionality allows for the strategic, stepwise construction of
complex molecular architectures, making it an indispensable tool for medicinal chemists aiming
to develop novel therapeutics.

This guide provides a comprehensive technical overview of the physicochemical properties,
synthesis, reactivity, and experimental handling of (4-Butyrylphenyl)boronic acid, grounded
in established chemical principles and data from closely related analogues.
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Core Physicochemical and Structural Properties

While (4-Butyrylphenyl)boronic acid is a specific and less common derivative, its properties
can be reliably inferred from its structure and comparison to well-characterized analogues like
4-acetylphenylboronic acid. The presence of the electron-withdrawing butyryl group in the para
position significantly influences the electronic character of the boronic acid.

Table 1: Key Physicochemical Properties of (4-Butyrylphenyl)boronic acid

Property Value Source | Method
CAS Number 186498-24-8 [2]
Molecular Formula C10H13BOs3 Calculated
Molecular Weight 192.02 g/mol Calculated
White to off-white or light ) ] ]
Appearance ) Typical for arylboronic acids[3]
yellow solid

Soluble in polar organic
solvents (e.g., Methanol,

N General property of arylboronic
Solubility DMSO, THF, Acetone). Low

o acids[4][5]
solubility in water and nonpolar
hydrocarbons.
Arylboronic acids typically
have a pKa around 9. The
pKa ~8.5 - 8.8 (Estimated) electron-withdrawing acyl

group lowers the pKa relative

to phenylboronic acid.[6]

Structurally, the molecule features an sp2-hybridized boron atom, rendering it a weak Lewis
acid.[1] This Lewis acidity is fundamental to its reactivity, particularly in the transmetalation step
of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the para-butyryl group
increases the Lewis acidity of the boron center compared to alkyl-substituted phenylboronic
acids.

Synthesis and Mechanistic Rationale
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The most common and reliable method for synthesizing arylboronic acids involves the reaction
of an organometallic intermediate (an organolithium or Grignard reagent) with a trialkyl borate

ester, followed by acidic hydrolysis.[6] For (4-Butyrylphenyl)boronic acid, the logical starting
material is 1-(4-bromophenyl)butan-1-one.

The core of this synthesis is a halogen-metal exchange followed by electrophilic trapping of the
resulting aryl-metal species with the boron electrophile.

Key Mechanistic Considerations:

e Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards
protic sources, including water. All glassware must be rigorously dried, and anhydrous
solvents must be used to prevent quenching the organometallic intermediate.

o Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C) to
prevent side reactions. The highly reactive aryllithium intermediate could potentially react
with the ketone moiety of another molecule if the temperature is not controlled.

o Electrophilic Boron Source: Trialkyl borates, such as trimethyl borate or triisopropyl borate,
serve as the boron source. The boron atom is electrophilic and readily attacked by the
nucleophilic carbon of the aryllithium species.

» Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester
intermediate to the desired boronic acid.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/product/b1289918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of (4-Butyrylphenyl)boronic acid

1-(4-Bromophenyl)butan-1-one
(Starting Material)

Halogen-Metal Exchange
(n-BuLi, THF, -78 °C)

[Aryllithium Intermediate]

Electrophilic Trapping
(B(QiPr)s, -78 °C)

Goronate Ester Intermediate]

Acidic Hydrolysis
(HCI)

(4-Butyrylphenyl)boronic acid
(Final Product)

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of (4-Butyrylphenyl)boronic acid.

Chemical Reactivity and Key Applications
The Suzuki-Miyaura Cross-Coupling Reaction
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The premier application of (4-Butyrylphenyl)boronic acid is the Suzuki-Miyaura cross-
coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for
constructing biaryl systems and is used extensively in pharmaceutical synthesis.[7][8]

The reaction involves three key steps in a catalytic cycle with a palladium(0) catalyst:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl
or vinyl halide (Ar-X).

o Transmetalation: The organic group from the boronic acid is transferred to the palladium
center, displacing the halide. This step requires a base (e.g., K2COs, Cs2CO0Os) to activate the
boronic acid, forming a more nucleophilic boronate species.

o Reductive Elimination: The two organic groups on the palladium center couple and are
eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The butyryl group remains intact under typical Suzuki conditions, making this reagent an
excellent choice for building complex molecules where the ketone can be modified later in the
synthetic sequence.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Ketone Moiety

The butyryl group offers a secondary point of diversification. It can undergo a variety of
classical ketone reactions, including:

Reduction to a secondary alcohol using reagents like sodium borohydride (NaBHa4).

Wittig reaction to form an alkene.

Reductive amination to form substituted amines.

Formation of hydrazones, oximes, or other derivatives.

This dual reactivity is highly valuable in constructing compound libraries for drug screening.

Experimental Protocols
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Protocol 1: Synthesis of (4-Butyrylphenyl)boronic acid

This protocol is a standard literature procedure for arylboronic acid synthesis, adapted for this
specific compound.[6]

o Materials: 1-(4-bromophenyl)butan-1-one, anhydrous tetrahydrofuran (THF), n-butyllithium
(n-BuLi, 2.5 M in hexanes), triisopropyl borate (B(O-iPr)3), 2 M hydrochloric acid (HCI), ethyl
acetate, brine.

e Procedure:

o Add 1-(4-bromophenyl)butan-1-one (1.0 eq) to an oven-dried, three-neck flask under an
argon atmosphere.

o Dissolve in anhydrous THF (approx. 0.2 M concentration).
o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70
°C. Stir for 1 hour at -78 °C. The formation of the aryllithium is often indicated by a color
change.

o Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

o After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly
warm to room temperature and stir overnight.

o Quench the reaction by slowly adding 2 M HCI at 0 °C until the pH is ~1-2. Stir vigorously
for 1 hour.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or
silica gel chromatography to yield the final product.
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Protocol 2: Characterization by *H NMR

A self-validating system requires rigorous characterization of the product.
e Solvent: DMSO-ds or CDCls.
o Expected *H NMR (300 MHz, DMSO-de) Spectral Features:

o 0 ~8.2 ppm (s, 2H): A broad singlet corresponding to the two -OH protons of the boronic
acid. This peak is exchangeable with D20.

0 ~7.9-8.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the butyryl group.

[¢]

0 ~7.8-7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the boronic acid
group.

[e]

0 ~3.0 ppm (t, 2H): A triplet for the -CH2- group adjacent to the carbonyl.

o

0 ~1.6-1.7 ppm (sextet, 2H): A sextet for the internal -CH2- group of the butyl chain.

[e]

o

0 ~0.9 ppm (t, 3H): Atriplet for the terminal -CHs group.

Protocol 3: General Procedure for Suzuki-Miyaura
Coupling

This is a representative protocol that can be optimized for specific substrates.[9]

» Materials: (4-Butyrylphenyl)boronic acid (1.2 eq), Aryl halide (e.g., 4-bromoanisole, 1.0
eq), Pd(PPhs)a catalyst (3 mol%), Potassium Carbonate (K2COs, 2.0 eq), 1,4-Dioxane,
Water.

e Procedure:

o To a Schlenk flask, add the aryl halide, (4-Butyrylphenyl)boronic acid, K-.COs, and
Pd(PPhs)a.

o Evacuate and backfill the flask with argon three times.
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o Add degassed solvents (e.g., a 4:1 mixture of dioxane:water).

o Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring by TLC or
LC-MS.

o After completion, cool to room temperature, dilute with ethyl acetate, and wash with water
and brine.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

o Purify the residue by silica gel chromatography to obtain the coupled product.

Stability, Handling, and Storage
Stability

Boronic acids are generally stable solids but are susceptible to two primary degradation
pathways:

o Dehydration: Like many boronic acids, (4-Butyrylphenyl)boronic acid can undergo
reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1] This can
occur upon heating or prolonged storage and may affect reactivity. The presence of boroxine
is often observed in commercial samples.

» Oxidative Instability: The carbon-boron bond is susceptible to oxidation, particularly in the
presence of reactive oxygen species.[10][11] While generally stable to air for handling, long-
term storage under an inert atmosphere is recommended.

Handling and Storage Recommendations

o Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal
protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents and moisture. For long-term stability and to minimize boroxine formation, storage
under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is
ideal.
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Conclusion

(4-Butyrylphenyl)boronic acid stands out as a highly strategic and versatile intermediate in
organic synthesis. Its bifunctional nature provides chemists with the reliable C-C bond-forming
capability of the boronic acid while retaining a ketone handle for subsequent molecular
elaboration. This dual utility makes it an exceptionally powerful tool for building the complex
and diverse molecular scaffolds required in modern drug discovery and materials science. A
thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide,
enables researchers to fully harness its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1289918#physical-and-chemical-properties-of-4-
butyrylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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